molecular formula C42H79NaO10P B13710368 1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride

1-[(2,3-Dihydroxypropyl phosphonato)oxy]-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate sodium hydride

Cat. No.: B13710368
M. Wt: 798.0 g/mol
InChI Key: YBQBWNNQFRRICZ-ZGWGUCJNSA-N
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Description

1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt is a synthetic phospholipid compound. It is commonly used in the formation of liposomes, micelles, and other artificial membranes due to its amphiphilic nature. This compound is significant in various scientific research fields, including biochemistry, pharmacology, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt is synthesized through a series of esterification and transesterification reactions. The process typically involves the esterification of glycerol with oleic acid, followed by the phosphorylation of the resulting diacylglycerol.

Industrial Production Methods

Industrial production of 1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt involves large-scale esterification and phosphorylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt primarily undergoes hydrolysis and transesterification reactions. It is relatively stable under normal conditions but can be hydrolyzed in the presence of strong acids or bases .

Common Reagents and Conditions

Major Products

The major products formed from the hydrolysis of 1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt include glycerol, oleic acid, and phosphoric acid derivatives .

Scientific Research Applications

1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. It interacts with membrane proteins and can modulate their activity, affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine
  • 1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-glycerol sodium salt
  • 1,2-Dioleoyl-sn-glycero-3-phosphocholine

Uniqueness

1,2-Dioleoyl-sn-glycero-3-phospho-rac-glycerol sodium salt is unique due to its specific fatty acid composition (oleic acid) and its ability to form stable liposomes and micelles. This makes it particularly useful in drug delivery systems and membrane studies .

Properties

Molecular Formula

C42H79NaO10P

Molecular Weight

798.0 g/mol

InChI

InChI=1S/C42H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48);/b19-17+,20-18+;

InChI Key

YBQBWNNQFRRICZ-ZGWGUCJNSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]

Origin of Product

United States

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